molecular formula C13H17N3O2 B1416769 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1044764-13-7

2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole

Cat. No. B1416769
M. Wt: 247.29 g/mol
InChI Key: MDXHLQQRWAKCBH-UHFFFAOYSA-N
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Description

Pyrrole is a nitrogen-containing heterocyclic compound that has been a versatile field of study due to its diverse biological and medicinal importance . Pyrrole and its analogs are found in many natural products and have been used to derive many medicinal drugs .


Synthesis Analysis

The synthesis of pyrrole and its analogs often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds .


Molecular Structure Analysis

Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .


Chemical Reactions Analysis

Pyrrole and its analogs can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole and its analogs can vary widely depending on their structure. For example, the presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .

Scientific Research Applications

Electronically Intercommunicating Iron Centers in Pyrroles

Research on diferrocenyl and tetraferrocenyl pyrroles, closely related to the compound of interest, showcases the electronic and structural properties significant for understanding electron delocalization within similar molecules. These compounds demonstrate electrochemically reversible one-electron transfer processes, highlighting their potential in electrochemical applications and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).

Synthesis and Spectroscopic Properties of Pyrrole Derivatives

Electrochemical Properties of Pyrrole-based Polymers

The electrochemical polymerization of pyrrole derivatives, including those substituted with nitrophenyl groups, has been studied for their potential in creating new soluble conducting polymers. These materials exhibit promising electrochromic properties and high electronic band gaps, suggesting applications in electrochromic devices and potentially in organic electronics (Variş et al., 2006).

Catalytic Activity of Pyrrole-Diphosphine Ligands

Research on Ni(II) complexes supported by pyrrole-diphosphine ligands demonstrates their catalytic activity, particularly in Kumada coupling reactions. Such findings contribute to the broader field of catalysis and organic synthesis, presenting pyrrole derivatives as valuable ligands in the development of new catalytic systems (Venkanna, Tammineni, Arman, & Tonzetich, 2013).

Safety And Hazards

The safety and hazards associated with pyrrole and its analogs can vary widely depending on their structure. Some pyrrole analogs have been banned due to their toxicity .

Future Directions

Due to the diversity of pyrrole and its analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXHLQQRWAKCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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